Krustentier-kardioaktives Peptid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

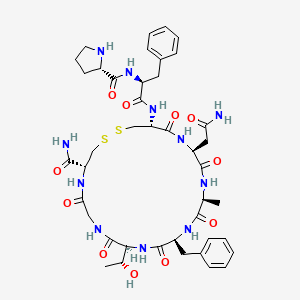

Crustacean Cardioactive Peptide is a highly conserved, amidated cyclic nonapeptide with the primary structure Proline-Phenylalanine-Cysteine-Asparagine-Alanine-Phenylalanine-Tyrosine-Glycine-Cysteine-NH2 and a disulfide bridge between Cysteine3 and Cysteine9 . It was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it was initially described to regulate heartbeat . This peptide is found in crustaceans and insects, where it functions as a cardioaccelerator, neuropeptide transmitter, and hormone .

Wissenschaftliche Forschungsanwendungen

Crustacean Cardioactive Peptide has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and cyclization reactions.

Medicine: Potential therapeutic applications in regulating heart rate and treating cardiac disorders.

Industry: Used in aquaculture to study the physiological responses of crustaceans to environmental stressors.

Wirkmechanismus

- It was first isolated from the pericardial organs of the shore crab Carcinus maenas, where it regulates heartbeat .

- In the crab Cancer borealis, CCAP controls food passage through the foregut by modulating pyloric rhythm, facilitating digestion and blood flow .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

The Crustacean Cardioactive Peptide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the release of adipokinetic hormone during sustained flight in L. migratoria . It also upregulates digestive hormones after the insect has fed on nutritional matter .

Cellular Effects

The Crustacean Cardioactive Peptide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it controls the passage of food through the foregut by modulating the stomatogastric ganglion’s pyloric rhythm .

Molecular Mechanism

At the molecular level, the Crustacean Cardioactive Peptide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the moulting process of crustaceans and insects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the Crustacean Cardioactive Peptide change. Information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of the Crustacean Cardioactive Peptide vary with different dosages in animal models

Metabolic Pathways

The Crustacean Cardioactive Peptide is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The Crustacean Cardioactive Peptide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Crustacean Cardioactive Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using Trifluoroacetic Acid (TFA).

Cyclization: The peptide is cyclized by forming a disulfide bridge between the cysteine residues, typically using oxidizing agents like Iodine or Dimethyl Sulfoxide (DMSO).

Industrial Production Methods: Industrial production of Crustacean Cardioactive Peptide involves large-scale SPPS, followed by purification using High-Performance Liquid Chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product.

Types of Reactions:

Oxidation: The formation of the disulfide bridge between cysteine residues is an oxidation reaction.

Reduction: The disulfide bridge can be reduced back to free thiol groups using reducing agents like Dithiothreitol (DTT) or β-Mercaptoethanol.

Common Reagents and Conditions:

Oxidizing Agents: Iodine, Dimethyl Sulfoxide (DMSO).

Reducing Agents: Dithiothreitol (DTT), β-Mercaptoethanol.

Major Products:

Oxidation: Formation of the cyclic nonapeptide with a disulfide bridge.

Reduction: Linear peptide with free thiol groups.

Vergleich Mit ähnlichen Verbindungen

Crustacean Cardioactive Peptide is unique due to its highly conserved structure and specific physiological roles. Similar compounds include:

Adipokinetic Hormone: Regulates energy metabolism during flight in insects.

Bursicon: Involved in the molting process of arthropods.

Proctolin: Modulates muscle contractions in insects.

These peptides share some functional similarities but differ in their specific roles and target tissues.

Eigenschaften

IUPAC Name |

(4R,10S,13S,16S,19S,22R)-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(1R)-1-hydroxyethyl]-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAKWTJOHSDJOA-HNGYRCOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)C(=O)N)C(C)O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)C(=O)N)[C@@H](C)O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H57N11O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)